An In-Depth Technical Guide to 4-Cyano-2,6-dimethylphenylboronic acid
An In-Depth Technical Guide to 4-Cyano-2,6-dimethylphenylboronic acid
CAS Number: 1451391-43-7
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Cyano-2,6-dimethylphenylboronic acid, a sterically hindered building block of significant interest in modern organic synthesis. Its unique structural features, characterized by the presence of two ortho-methyl groups flanking the boronic acid moiety and a para-cyano group, present both challenges and opportunities in cross-coupling methodologies. This document delves into the synthesis, purification, characterization, and reactivity of this compound, with a particular focus on its application in Suzuki-Miyaura cross-coupling reactions for the construction of complex, sterically congested biaryl scaffolds. These scaffolds are of paramount importance in the fields of medicinal chemistry, materials science, and agrochemicals. This guide aims to equip researchers with the necessary knowledge to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction: The Significance of Sterically Hindered Biaryls
Biaryl motifs are ubiquitous structural components in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2] The atropisomeric chirality that can arise from hindered rotation around the biaryl axis in tetra-ortho-substituted biaryls adds another layer of complexity and is a key feature in many chiral ligands and drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3]
However, the synthesis of sterically hindered biaryls, particularly those with substitution at all four ortho positions, remains a significant challenge.[4] The steric bulk adjacent to the reactive sites can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and slow reaction rates.[5] This has spurred the development of specialized catalytic systems, including bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs), designed to overcome these steric barriers.[6][7]
4-Cyano-2,6-dimethylphenylboronic acid is a key player in this field. The two ortho-methyl groups provide the steric hindrance necessary to access challenging biaryl structures, while the para-cyano group offers a site for further functionalization and can modulate the electronic properties of the molecule. This guide will provide a detailed exploration of this valuable synthetic tool.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Cyano-2,6-dimethylphenylboronic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 1451391-43-7 | [8] |
| Molecular Formula | C₉H₁₀BNO₂ | [9] |
| Molecular Weight | 174.99 g/mol | [9] |
| IUPAC Name | (4-cyano-2,6-dimethylphenyl)boronic acid | [9] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | Typically ≥95% | [8] |
| Storage Temperature | Refrigerator (2-8 °C) | [8] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-bromo-3,5-dimethylbenzonitrile.
Caption: Proposed synthetic route to 4-Cyano-2,6-dimethylphenylboronic acid.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of arylboronic acids via lithiation.[10]
Materials:
-
4-bromo-3,5-dimethylbenzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-3,5-dimethylbenzonitrile (1.0 eq). Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Trimethyl borate (1.5 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
Purification Strategies
Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their amphiphilic nature.[11]
-
Recrystallization: This is the preferred method for obtaining high-purity material. A suitable solvent system (e.g., water, toluene, or a mixture of organic solvents) should be determined empirically.
-
Acid-Base Extraction: The crude boronic acid can be dissolved in a basic aqueous solution (e.g., NaOH) and washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified to precipitate the pure boronic acid, which is collected by filtration.
-
Chromatography: While challenging, flash column chromatography on silica gel can be employed. It is often necessary to use a polar eluent system and to work quickly to minimize decomposition on the stationary phase.[11] The use of boronic acid-stabilizing protecting groups, such as pinacol or MIDA esters, can facilitate chromatographic purification.[12]
Spectroscopic Characterization (Predicted)
As of the writing of this guide, specific published NMR and mass spectrometry data for 4-Cyano-2,6-dimethylphenylboronic acid are not available. The following are predicted spectra based on the analysis of similar structures, such as 2,6-dimethylphenylboronic acid and 4-cyanophenylboronic acid.[13][14]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected. The chemical shift would likely be in the range of 7.5-7.8 ppm, influenced by the electron-withdrawing cyano group.
-
Methyl Protons: A singlet for the six equivalent protons of the two methyl groups is anticipated, likely appearing in the region of 2.2-2.5 ppm.
-
Boronic Acid Protons: A broad singlet for the two -B(OH)₂ protons would be observed, with a chemical shift that is highly dependent on the solvent and concentration, typically between 4.0 and 8.0 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Signals for the aromatic carbons are expected in the range of 120-145 ppm. The carbon bearing the boronic acid group (ipso-carbon) may be broad or difficult to observe due to quadrupolar relaxation.
-
Cyano Carbon: A signal for the nitrile carbon should appear around 118-120 ppm.
-
Methyl Carbons: The signal for the methyl carbons is predicted to be in the range of 20-25 ppm.
Mass Spectrometry (Predicted)
-
Electrospray Ionization (ESI): In negative ion mode, a peak corresponding to the [M-H]⁻ ion would be expected. Adducts with solvent or base may also be observed. In positive ion mode, adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺ are possible.
-
Dehydration: Boronic acids are prone to dehydration in the mass spectrometer, which may lead to the observation of ions corresponding to the boroxine trimer.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary application of 4-Cyano-2,6-dimethylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to synthesize sterically hindered biaryls.[1] The presence of the two ortho-methyl groups necessitates the use of specialized catalytic systems to achieve efficient coupling.
Challenges in Coupling Sterically Hindered Substrates
The steric bulk of the ortho-substituents on both the boronic acid and the coupling partner can significantly hinder the reaction by:
-
Slowing down the transmetalation step: This is often the rate-limiting step in the catalytic cycle.[3]
-
Inhibiting the formation of the active catalyst: The ligand may have difficulty coordinating to the metal center.
-
Promoting side reactions: Such as protodeboronation of the boronic acid.
Recommended Catalytic Systems
To overcome these challenges, highly active and sterically demanding ligands are required.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Recommended Catalysts and Ligands:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Bulky, Electron-Rich Phosphine Ligands:
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are known for their high activity and stability.
Bases and Solvents:
-
Bases: Strong, non-nucleophilic bases are typically required. K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome.
-
Solvents: Aprotic polar solvents such as dioxane, toluene, and DMF are often employed. The addition of water can sometimes be beneficial.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Cyano-2,6-dimethylphenylboronic acid (1.2-1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or vial is added the aryl halide, 4-Cyano-2,6-dimethylphenylboronic acid, the palladium precursor, the ligand, and the base.
-
Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: The degassed solvent is added via syringe.
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC, GC-MS, or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography or recrystallization.
Handling, Storage, and Safety
Safety Precautions
While a specific Material Safety Data Sheet (MSDS) for 4-Cyano-2,6-dimethylphenylboronic acid is not widely available, general precautions for handling boronic acids should be followed. Related compounds are classified as irritants.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do not induce vomiting.
-
Storage and Stability
Boronic acids can be sensitive to air and moisture, and can undergo decomposition over time.[16]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator.
-
Boroxine Formation: In the solid state, boronic acids can dehydrate to form cyclic trimers called boroxines.[17] This is a reversible process, and the boronic acid can often be regenerated by dissolving the boroxine in a protic solvent. However, the presence of boroxines can complicate stoichiometry in reactions.
-
Protodeboronation: Some boronic acids, particularly those that are electron-deficient or sterically hindered, can be susceptible to protodeboronation (cleavage of the C-B bond). This can be accelerated by heat, acidic or basic conditions, and the presence of transition metals.[12]
Conclusion
4-Cyano-2,6-dimethylphenylboronic acid is a valuable and versatile building block for the synthesis of sterically hindered biaryl compounds. While its steric bulk presents challenges in Suzuki-Miyaura cross-coupling reactions, these can be overcome through the use of modern, highly active catalytic systems. The presence of the cyano group provides an additional handle for synthetic transformations, further enhancing its utility. By understanding the synthesis, handling, and reactivity of this compound as outlined in this guide, researchers can effectively employ it to access novel and complex molecular architectures for a wide range of applications in drug discovery and materials science.
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- 4-Cyanophenylboronic acid = 95 126747-14-6. Sigma-Aldrich.
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